molecular formula C7H15F2N2O2P B12808829 2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide CAS No. 5001-28-5

2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide

Cat. No.: B12808829
CAS No.: 5001-28-5
M. Wt: 228.18 g/mol
InChI Key: WMISISUCUDFLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide is a chemical compound that belongs to the class of oxazaphosphorine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide typically involves the reaction of phosphorous oxychloride (POCl3) with N,N-bis(2-fluoroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent . The reaction is carried out in a closed reaction vessel, with the temperature maintained between -15 to -10°C. The solution of 3-aminopropan-1-ol and the first portion of the auxiliary base is added slowly, followed by the second portion of the auxiliary base to bind the HCl released during the cyclization reaction . The mixture is then stirred at room temperature for several hours to complete the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent results.

Chemical Reactions Analysis

Types of Reactions

2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain cancers.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide is unique due to its specific fluorine substitution, which can enhance its biological activity and stability. This makes it a promising candidate for further research and development in various scientific fields.

Properties

CAS No.

5001-28-5

Molecular Formula

C7H15F2N2O2P

Molecular Weight

228.18 g/mol

IUPAC Name

N,N-bis(2-fluoroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C7H15F2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)

InChI Key

WMISISUCUDFLOA-UHFFFAOYSA-N

Canonical SMILES

C1CNP(=O)(OC1)N(CCF)CCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.